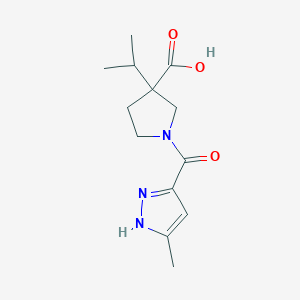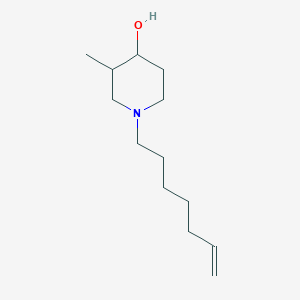![molecular formula C12H13Cl2N3 B6634302 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine, also known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
作用机制
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine acts as a KDM4A inhibitor, which is involved in the regulation of gene expression. KDM4A is overexpressed in many cancers, leading to the dysregulation of gene expression and cell growth. 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine binds to the active site of KDM4A and inhibits its activity, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has been shown to have biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine inhibits the growth of cancer cells and induces cell death. Additionally, 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
实验室实验的优点和局限性
One of the significant advantages of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine for lab experiments is its selectivity towards KDM4A. 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine does not inhibit other histone demethylases, making it a specific inhibitor of KDM4A. However, one of the limitations of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are many future directions for the research and development of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine. One potential direction is the optimization of its synthesis method to improve its yield and solubility. Additionally, further studies are needed to determine the efficacy of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine in vivo and its potential as a therapeutic agent for the treatment of cancer. Furthermore, the development of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine derivatives with improved efficacy and selectivity towards KDM4A is another potential future direction. Finally, the potential of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine in other scientific research applications, such as epigenetics and gene regulation, should also be explored.
Conclusion:
In conclusion, 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine is a promising compound with potential therapeutic applications in the treatment of cancer. Its selectivity towards KDM4A makes it a specific inhibitor of this histone demethylase, leading to the suppression of cancer cell growth. Although 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has limitations, such as poor solubility, its future directions offer exciting possibilities for the development of more effective and specific therapeutic agents.
合成方法
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine can be synthesized using various methods, including the reaction of 2,6-dichloropyridine with 2-propan-2-ylimidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dichloropyridine with 2-chloromethylimidazole followed by the addition of 2-propan-2-ylimidazole. Both methods result in the formation of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine as a white solid.
科学研究应用
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has shown promising results in various scientific research applications. One of the significant applications is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine inhibits the growth of cancer cells by targeting the histone demethylase KDM4A, which is overexpressed in many cancers.
属性
IUPAC Name |
2,6-dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-8(2)12-15-5-6-17(12)7-9-3-4-10(13)16-11(9)14/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUCVGLXPNAWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)





![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)

